Cesium vanadium oxide (CsVO3)

Description

Current Paradigms in Vanadate (B1173111) Chemistry and Materials Science

Vanadate chemistry and materials science are dynamic fields of research, largely due to the versatile properties of vanadium-based compounds. mdpi.com Vanadates, which are compounds containing vanadium and oxygen, have garnered significant attention for applications ranging from energy conversion and storage to environmental remediation. nih.gov A key characteristic of vanadium is its ability to exist in multiple oxidation states (V2+, V3+, V4+, and V5+), which facilitates effective redox reactions and imparts high chemical stability to the resulting materials. nih.govrsc.org This multivalency is a cornerstone of their functionality, making them suitable for a wide array of applications. researchgate.net

In recent years, research has increasingly focused on metal vanadates as a promising class of semiconducting metal oxides. nih.gov These materials are noted for their significant redox potential, efficient separation of photogenerated electron-hole pairs, and the tunability of their structural and physicochemical properties. nih.gov Current research paradigms are exploring the synthesis and application of various metal vanadates, including compounds with formulas like MVO₄, MV₂O₆, and M₃V₂O₈ (where M can be an alkaline earth, transition, or rare earth metal), for photocatalytic hydrogen production. nih.gov The structural diversity of vanadates allows for the design of new materials with enhanced performances, encouraging scientists to investigate the relationship between their structure and optical properties. researchgate.net Furthermore, the development of vanadium-based nanomaterials and their composites is a significant trend, with a focus on applications in high-performance electrodes for supercapacitors. rsc.orgresearchgate.net The exploration of transition metal vanadates (MxVyOz) is particularly prominent due to their high electrochemical activity, structural stability, and superior conductivity. acs.org

Significance of Cesium Vanadium Oxide (CsVO₃) in Contemporary Materials Research

Cesium vanadium oxide (CsVO₃) has emerged as a compound of considerable interest within the materials science community due to its unique combination of physical and chemical properties. ontosight.ai It is an orthorhombic-structured vanadate compound where vanadium is in the +5 oxidation state. smolecule.com This specific crystal structure, characterized by cesium cations (Cs+) arranged around vanadium oxide (VO₃) units, contributes to its notable stability and optical characteristics. smolecule.com

One of the most significant properties of CsVO₃ is its exceptional thermal stability, with studies showing it can withstand temperatures exceeding 1000°C without decomposition. smolecule.com This makes it a valuable candidate for high-temperature applications, such as in catalysts and solid-state electrolytes. smolecule.comsmolecule.com

CsVO₃ is also recognized for its self-activated luminescence. The vanadate ([VO₄]³⁻) tetrahedral clusters within its structure act as efficient luminescent centers. researchgate.net This intrinsic property has led to extensive research into its use as a rare earth-free phosphor for white light-emitting diodes (W-LEDs). researchgate.netiaea.org It exhibits a broad emission in the visible spectrum, and under UV excitation, it can produce yellow-green or white light. iaea.orgjst.go.jptandfonline.com The high quantum efficiency of CsVO₃, reported to be as high as 95.8%, further underscores its potential in energy-efficient lighting. researchgate.net

The synthesis of CsVO₃ quantum dots (QDs) has opened new avenues for research and application. mdpi.com These QDs, which can be tuned in size from 2 to 10 nm, exhibit quantum confinement effects, allowing for the adjustment of their optical and electronic properties. mdpi.com This size-tunability results in a continuous red shift in absorption and emission spectra with increasing QD size, making them promising as cadmium-free materials for optoelectronic and biomedical applications. mdpi.com

Furthermore, CsVO₃ is being investigated for its potential in other areas. Its semiconducting nature and suitable bandgap make it a candidate for use as a hole extraction layer in perovskite solar cells, potentially enhancing their efficiency. smolecule.comsmolecule.com Its catalytic activity is also being explored for various chemical reactions, including oxidation processes. ontosight.aismolecule.com Layered vanadium oxide materials, including CsVO₃, have demonstrated the ability to capture cesium ions from aqueous solutions, suggesting potential applications in environmental remediation for the removal of radioactive cesium.

Table 1: Key Properties of Cesium Vanadium Oxide (CsVO₃)

| Property | Value / Description | Application Relevance |

|---|---|---|

| Crystal Structure | Orthorhombic, space group Pbcm tandfonline.com | Influences stability and optical properties. |

| Thermal Stability | Stable up to 1,000°C smolecule.com | High-temperature sensors, catalysts, coatings. smolecule.com |

| Bandgap | 2.3–3.2 eV (size-dependent in QDs) | Tunable for optoelectronic devices. |

| Photoluminescence | Broad emission (400-700 nm), with peaks around 492-550 nm iaea.orgjst.go.jptandfonline.com | Rare earth-free phosphors for W-LEDs. iaea.org |

| Quantum Yield | Up to 95.8% | Energy-efficient lighting. |

Scope and Academic Context of CsVO₃ Investigations

The academic investigation of Cesium Vanadium Oxide (CsVO₃) encompasses a range of synthesis techniques, characterization methods, and theoretical studies to fully understand and exploit its properties.

Synthesis Methods: Researchers employ several methods to synthesize CsVO₃, depending on the desired form and purity.

Solid-state reactions: This is a common method involving the stoichiometric mixing of precursors like cesium carbonate (Cs₂CO₃) and vanadium pentoxide (V₂O₅), followed by calcination at high temperatures (550–800°C). This technique is often used to produce crystalline CsVO₃ powder. iaea.orgtandfonline.com

Hydrothermal synthesis: This method allows for the production of high-purity CsVO₃ crystals. Adjusting the pH is crucial in this process to ensure the formation of the desired metavanadate species.

Aqueous solution routes: Low-temperature synthesis of CsVO₃ nanoparticles has been achieved by evaporating aqueous solutions of peroxo-isopolyvanadic acid and cesium carbonate. jst.go.jp

Hotplate synthesis: This facile method is used specifically for producing CsVO₃ quantum dots (QDs), where varying the reaction temperature (140-190°C) allows for control over the QD size. mdpi.com

Characterization and Theoretical Studies: A variety of standard and advanced techniques are used to characterize the structural, morphological, and optical properties of CsVO₃.

X-ray Diffraction (XRD) and Neutron Diffraction: These are primary methods for analyzing the crystal structure and confirming the phase purity of synthesized CsVO₃.

Scanning Electron Microscopy (SEM): SEM is used to assess the particle morphology and crystallinity of the material. tandfonline.com

Spectroscopy: Photoluminescence (PL) spectroscopy is essential for studying the emission and excitation spectra, which is critical for its application in phosphors. iaea.orgtandfonline.com

First-principles calculations: Based on density functional theory (DFT), these theoretical simulations are used to study the electronic band structure, density of states, and optical properties of CsVO₃. iaea.orgtandfonline.com These calculations provide insights into its direct band gap and the origins of its luminescence. tandfonline.com

Current Research Trends: Contemporary academic investigations are pushing the boundaries of CsVO₃ research.

Quantum Confinement Effects: A significant area of focus is the synthesis and characterization of CsVO₃ quantum dots to leverage their size-dependent properties for applications in optoelectronics and biomedical imaging. mdpi.com

Doping: Studies are exploring how doping CsVO₃ with other elements, such as Tantalum (Ta), can alter its luminescent properties to enhance performance for specific applications like WLEDs. jst.go.jp

Hybrid Composites: The integration of CsVO₃ with other materials, such as carbon nanostructures, is being investigated to create hybrid composites with enhanced catalytic activity.

Phase Transitions: High-pressure studies using techniques like Raman spectroscopy have revealed pressure-induced phase transitions in CsVO₃, attributed to modifications in bond lengths and lattice distortions.

Table 2: Synthesis and Characterization of CsVO₃

| Aspect | Techniques / Methods | Key Findings / Purpose |

|---|---|---|

| Synthesis | Solid-State Reaction, Hydrothermal, Aqueous Solution, Hotplate jst.go.jpmdpi.com | Production of powders, high-purity crystals, nanoparticles, and quantum dots. |

| Structural Analysis | X-ray Diffraction (XRD), Neutron Diffraction | Confirmation of orthorhombic crystal structure (space group Pbcm). |

| Morphological Analysis | Scanning Electron Microscopy (SEM) tandfonline.com | Observation of particle size, shape, and crystallinity. |

| Optical Characterization | Photoluminescence (PL) Spectroscopy iaea.orgtandfonline.com | Measurement of excitation and emission spectra for phosphor applications. |

| Theoretical Modeling | Density Functional Theory (DFT) iaea.orgtandfonline.com | Calculation of electronic band structure and optical properties. |

Properties

IUPAC Name |

cesium;oxygen(2-);vanadium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cs.3O.V/q+1;3*-2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWENEIGBGOIMMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

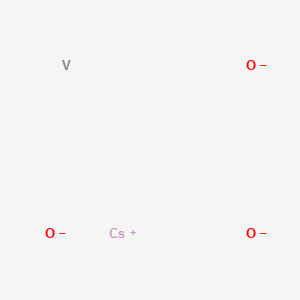

[O-2].[O-2].[O-2].[V].[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CsO3V-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50927076 | |

| Record name | Cesium vanadium oxide (CsVO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50927076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.845 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14644-55-4, 34283-69-7 | |

| Record name | Cesium vanadium oxide (CsVO3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014644554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cesium vanadium oxide (Cs3VO4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034283697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cesium vanadium oxide (CsVO3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cesium vanadium oxide (CsVO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50927076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cesium vanadium trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.161 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Material Fabrication of Cesium Vanadium Oxide

Controlled Solid-State Reaction Pathways

Solid-state reactions represent a conventional yet powerful method for synthesizing high-purity, crystalline CsVO₃. ontosight.ai This approach involves the direct reaction of solid precursors at elevated temperatures. smolecule.com

Stoichiometric Precursor Optimization and Reaction Kinetics

The synthesis of CsVO₃ via solid-state reaction typically involves the stoichiometric mixing of cesium carbonate (Cs₂CO₃) and vanadium pentoxide (V₂O₅). smolecule.comsmolecule.com The mixture is subjected to calcination at temperatures ranging from 600 to 800°C. Careful control of the atmospheric conditions during this process is crucial to prevent contamination and the formation of undesired phases.

The reaction kinetics are significantly influenced by factors such as precursor particle size, mixing homogeneity, and the heating and cooling rates. For instance, slow cooling rates of 1–2°C per minute are essential to mitigate the formation of impurities like Cs₂V₄O₁₁. Post-synthesis annealing at around 500°C can further enhance the purity of the final product. The elemental composition and purity of the synthesized CsVO₃ can be verified using techniques like energy-dispersive X-ray spectroscopy (EDS), which confirms the presence of cesium, vanadium, and oxygen in the correct stoichiometric ratio.

Table 1: Parameters in Solid-State Synthesis of CsVO₃

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Precursors | Cesium Carbonate (Cs₂CO₃), Vanadium Pentoxide (V₂O₅) | Provide the constituent elements for CsVO₃. smolecule.comsmolecule.com |

| Stoichiometry | Stoichiometric mixture | Ensures the formation of the desired CsVO₃ phase. |

| Calcination Temperature | 600–800°C | Facilitates the solid-state reaction between precursors. |

| Atmosphere | Controlled | Prevents contamination and unwanted side reactions. |

| Cooling Rate | 1–2°C/min | Minimizes the formation of impurity phases. |

| Post-synthesis Annealing | ~500°C | Improves the purity and crystallinity of the final product. |

Water-Assisted Solid-State Synthesis for Enhanced Material Characteristics

A recent advancement in solid-state synthesis is the water-assisted method, which has been shown to produce CsVO₃ with superior properties. rsc.org This technique involves the introduction of a small amount of water during the reaction, which can act as a flux to promote crystal growth and enhance particle size. rsc.org

Research has demonstrated that polycrystalline CsVO₃ synthesized via a water-assisted solid-state reaction exhibits a large particle size of 4.3 μm and a very smooth crystal surface. rsc.org This method has led to a significant improvement in the internal quantum efficiency (IQE) of the material, reaching up to 95.8% under 345 nm excitation, a notable increase compared to CsVO₃ prepared by conventional solid-state reactions. rsc.org The average IQE for samples produced by this method was 92.3%, considerably higher than the 84.4% achieved through the conventional dry solid-state route. rsc.org

Solution-Based and Soft Chemistry Approaches

Solution-based methods offer an alternative to high-temperature solid-state reactions, often allowing for the synthesis of nanomaterials with controlled size and morphology at lower temperatures. smolecule.com

Hydrothermal and Solvothermal Processing

Hydrothermal synthesis involves a chemical reaction in a closed system (an autoclave) using water as the solvent at elevated temperatures and pressures. sc.edu For CsVO₃ synthesis, this method typically involves reacting cesium hydroxide (B78521) (CsOH) with vanadate (B1173111) precursors at temperatures between 150–200°C. The pH of the solution is a critical parameter, with adjustments to a range of 8–10 being necessary to stabilize the vanadate framework and ensure the formation of the desired metavanadate species.

Solvothermal synthesis is similar to the hydrothermal method but utilizes non-aqueous solvents. 114.55.40escholarship.orgnih.gov This approach allows for a wider range of reaction conditions and can influence the resulting particle size and morphology. While specific details on the solvothermal synthesis of CsVO₃ are less common, the general principles suggest that by varying the solvent, temperature, and pressure, one can tune the properties of the resulting material.

Aqueous Solution Evaporation Techniques for Nanomaterial Synthesis

A facile method for producing CsVO₃ nanoparticles involves the evaporation of aqueous solutions. smolecule.comjst.go.jpresearchgate.netresearchgate.net This technique typically uses a solution of peroxo-isopolyvanadic acid combined with cesium carbonate. smolecule.comsmolecule.comjst.go.jp The evaporation of the solvent leads to the precipitation of CsVO₃ nanoparticles. jst.go.jp

Subsequent heat treatment of the as-prepared nanoparticles at temperatures of 200 and 400°C can lead to an increase in particle size and enhanced photoluminescence intensity. researchgate.netresearchgate.net This method is particularly notable for its ability to produce white-light-emitting CsVO₃ nanoparticles. jst.go.jpresearchgate.net A variation of this technique, a simple hotplate-based method, has been used to synthesize CsVO₃ quantum dots (QDs) with sizes tunable from 2 to 10 nm by varying the reaction temperature between 140 and 190°C. semanticscholar.org This size control allows for the tuning of the material's band gap and photoluminescent properties due to the quantum confinement effect. semanticscholar.org

Table 2: Influence of Reaction Temperature on CsVO₃ Quantum Dot Properties semanticscholar.org

| Reaction Temperature (°C) | Resulting QD Size (nm) | Band Gap (eV) | Emission Color |

|---|---|---|---|

| 140 | 2-3 | 3.17 | Blue |

| 150 | - | 2.83 | Bluish Green |

| 160 | - | 2.72 | Yellowish Green |

| 170 | - | 2.63 | Yellow Green |

| 180 | - | 2.47 | Yellow |

| 190 | 8-10 | 2.31 | Reddish Orange |

Pechini Process for Controlled Phase Formation

The Pechini process is a wet-chemical method that allows for the synthesis of highly homogeneous and finely dispersed oxide materials. smolecule.comrusnano.com This technique involves the formation of a polymeric precursor, which is then calcined to produce the final oxide. smolecule.comrusnano.com

In the synthesis of CsVO₃, metal salts or alkoxides are dissolved in a solution of citric acid and a polyhydroxy alcohol, such as ethylene (B1197577) glycol. rusnano.com The citric acid acts as a chelating agent, forming stable complexes with the metal cations, which helps to ensure a uniform distribution of the ions throughout the solution. smolecule.comrusnano.com Upon heating above 100°C, a polycondensation reaction occurs between the ethylene glycol and citric acid, resulting in a polymeric citrate (B86180) gel. rusnano.com This gel immobilizes the metal chelates, preventing segregation. Subsequent heating to over 400°C leads to the pyrolysis of the polymer matrix, yielding a highly homogeneous, often amorphous, oxide precursor. rusnano.com Further calcination of this precursor results in the formation of crystalline CsVO₃. smolecule.com This method has been successfully used to synthesize CsVO₃ nanoparticles with a round shape, in contrast to the rectangle-like particles often produced by solid-state reactions. rsc.org

Nanoscale Architecture and Quantum Dot Fabrication

The synthesis of CsVO₃ nanostructures, including quantum dots and nanosheet assemblies, represents a significant area of research. These nanomaterials are of particular interest due to their cadmium-free composition and tunable properties. mdpi.comresearchgate.net

A straightforward and economical hotplate synthesis method has been successfully developed for producing highly stable CsVO₃ quantum dots (QDs). mdpi.com This technique allows for the tuning of QD sizes by systematically varying the reaction temperature. mdpi.comresearchgate.net Research has demonstrated that by adjusting the temperature of the reaction mixture between 140 °C and 190 °C, the size of the resulting CsVO₃ QDs can be controlled, ranging from approximately 2 to 10 nanometers. mdpi.comresearchgate.net

The synthesis process involves the reaction of precursor materials on a hotplate, followed by a precipitation step using acetone (B3395972) to isolate the spherical-shaped QDs. mdpi.com The quantum dots are then separated from the solvent via centrifugation. mdpi.com This size-tunability is a hallmark of quantum-confined materials and directly influences their optical and electronic properties. mdpi.comnih.gov As the size of the CsVO₃ QDs increases, a continuous red shift is observed in their absorption and emission spectra, which is a clear indication of the quantum confinement effect. researchgate.net

The relationship between the synthesis temperature and the resulting quantum dot characteristics is a key aspect of this fabrication method.

Table 1: Effect of Reaction Temperature on CsVO₃ Quantum Dot Properties

| Reaction Temperature (°C) | Average QD Size (nm) | Observed Emission Color |

|---|---|---|

| 140 | ~2 | Blue |

| 170 | - | Green |

| 190 | ~10 | Red |

Data sourced from studies on facile hotplate synthesis of CsVO₃ QDs. mdpi.comresearchgate.net

Intriguingly, the hotplate synthesis method for CsVO₃ quantum dots also yields other fascinating nanostructures. mdpi.com During the process of separating the QDs via centrifugation, a residue is obtained which consists of CsVO₃ nanosheets that have self-assembled into microflower-like particles. mdpi.comresearchgate.net

These hierarchical structures are formed from the aggregation of individual nanosheets. mdpi.com X-ray diffraction analysis has confirmed that these microflower-like particles are well-crystallized and possess an orthorhombic crystal structure. researchgate.net The average crystallite size of these particles has been calculated to be approximately 57.6 nm. researchgate.net Unlike the size-dependent, tunable emission of the quantum dots, these microflower assemblies exhibit a broad emission spectrum across the visible range (420 to 750 nm) when excited with ultraviolet light at a wavelength of 365 nm, resulting in white light emission. mdpi.comresearchgate.net

Thin Film Deposition Strategies for Functional Devices

The deposition of cesium vanadium oxide as thin films is crucial for its integration into functional devices, particularly in electronics and renewable energy. nih.gov Various strategies are employed to create uniform and high-quality films with desirable properties.

Solution-processed methods are particularly attractive due to their potential for low-cost and large-scale manufacturing. nih.gov One such strategy involves the deposition of cesium-doped vanadium oxide (VOₓ:yCs) thin films for use as hole extraction layers (HELs) in perovskite solar cells (PSCs). nih.govacs.org In this approach, precursor solutions are spin-coated onto a substrate, followed by thermal annealing to form the final film. nih.gov Studies have shown that doping vanadium oxide with cesium enhances the electrical conductivity of the thin film, which in turn improves the performance of the solar cell by facilitating more efficient charge extraction. nih.govresearchgate.net The resulting VOₓ:yCs thin films are highly transparent, with over 80% transmittance in the visible spectrum, a critical property for solar applications. acs.org

Beyond solution processing, other established thin film deposition techniques used for related vanadium oxides could be adapted for CsVO₃. These methods offer precise control over film thickness, composition, and crystallinity. frontiersin.org

Table 2: Overview of Potential Thin Film Deposition Techniques for Vanadium Oxides

| Deposition Technique | Description | Advantages | Potential Challenges |

|---|---|---|---|

| Spray Pyrolysis | An aqueous solution of precursors is sprayed onto a heated substrate, leading to the decomposition of the precursors and formation of the oxide film. ekb.eg | Low-cost; suitable for large-area deposition. | Control over film homogeneity and microstructure can be difficult. ekb.eg |

| Pulsed Laser Deposition (PLD) | A high-power laser ablates a target material (e.g., a CsVO₃ pellet) in a vacuum chamber, and the ablated material deposits on a heated substrate. frontiersin.org | Excellent control over stoichiometry; can produce high-quality crystalline films. frontiersin.org | Typically limited to small substrate areas; requires complex equipment. |

| Magnetron Sputtering | Ions from a plasma bombard a target, ejecting atoms that then deposit onto a substrate. It can be done in a reactive atmosphere (e.g., with oxygen) to form the oxide film. frontiersin.org | Good film adhesion; uniform deposition over large areas; easy control of film thickness. frontiersin.org | Potential for impurities from the sputtering target or chamber. frontiersin.org |

| Chemical Vapor Deposition (CVD) | Volatile precursor gases react or decompose on a substrate surface to form a solid thin film. frontiersin.org | Can produce highly conformal and pure films; suitable for coating complex shapes. | Requires volatile and often hazardous precursors; typically a high-temperature process. frontiersin.org |

These advanced methodologies for synthesizing CsVO₃ as quantum dots, nanosheet assemblies, or thin films underscore the versatility of this compound and pave the way for its application in next-generation optoelectronic and energy devices.

Crystallographic and Microstructural Elucidation of Cesium Vanadium Oxide Phases

Advanced Crystallographic Refinement

Cesium vanadium oxide (CsVO₃) is a crystalline solid that is well-characterized as belonging to the orthorhombic crystal system. smolecule.comsmolecule.com Multiple crystallographic studies have confirmed this classification, identifying its specific space group as Pbcm (No. 57). smolecule.commaterialsproject.orgmdpi.comresearchgate.net This space group assignment is crucial for defining the symmetry operations that describe the arrangement of atoms within the unit cell. The characterization of CsVO₃ as orthorhombic is consistently verified through techniques such as X-ray diffraction (XRD), with diffraction patterns matching the JCPDS No. 070-0680 reference for the orthorhombic phase. mdpi.com While some early analyses also mentioned the Pnma space group, Pbcm is the more frequently confirmed designation in advanced structural refinements. materialsproject.org The structure consists of cesium cations (Cs⁺) and vanadate (B1173111) (VO₃⁻) units arranged in a specific, repeating three-dimensional lattice. smolecule.comsmolecule.com

The crystal structure of CsVO₃ is defined by the specific coordination environments of its constituent ions. Detailed structural analysis reveals that the vanadium (V⁵⁺) atoms are bonded to four oxygen (O²⁻) atoms, forming VO₄ tetrahedra. materialsproject.orgresearchgate.net These tetrahedra are not isolated but are linked at the corners, creating infinite chains. materialsproject.org

High-resolution structural validation for CsVO₃ has been achieved through experimental techniques like powder neutron and X-ray diffraction, coupled with computational methods such as Rietveld refinement and first-principles calculations. tandfonline.com These methods provide precise lattice parameters and atomic positions that are in excellent agreement with experimental findings. tandfonline.comresearchgate.net The calculated equilibrium structural parameters confirm the dynamic stability of the compound in its ground state. tandfonline.comresearchgate.net

Detailed crystallographic data from these high-resolution studies are presented in the tables below.

Interactive Table: Crystal Lattice Parameters for Orthorhombic CsVO₃

Click on the headers to sort the data.

| Parameter | Value | Crystal System | Space Group |

| a | 5.45 Å | Orthorhombic | Pbcm |

| b | 5.79 Å | Orthorhombic | Pbcm |

| c | 12.27 Å | Orthorhombic | Pbcm |

| α | 90.00° | Orthorhombic | Pbcm |

| β | 90.00° | Orthorhombic | Pbcm |

| γ | 90.00° | Orthorhombic | Pbcm |

| Volume | 387.56 ų | Orthorhombic | Pbcm |

| Data sourced from Materials Project. materialsproject.org |

Interactive Table: Key Interatomic Bond Distances in CsVO₃

Click on the headers to sort the data.

| Bond | Distance Range (Å) | Coordination Environment |

| V-O | 1.65 - 1.81 Å | VO₄ Tetrahedra |

| Cs-O | 3.09 - 3.44 Å | 10-coordinate geometry |

| Data sourced from Materials Project. materialsproject.org |

Pressure-Induced Structural Transformations and Phase Transitions

High-pressure Raman spectroscopy is a primary experimental technique used to investigate the structural behavior of CsVO₃ under compression. tandfonline.comias.ac.in This method probes the vibrational modes of the crystal lattice, and changes in the Raman spectra, such as the appearance of new peaks or abrupt shifts in peak positions, are indicative of structural phase transitions. ias.ac.in Studies employing this technique have been instrumental in mapping the phase diagram of CsVO₃ at high pressures. The evolution of the Raman spectra as a function of increasing pressure provides direct evidence of changes in the local coordination and bonding within the material. aps.org

Defect Chemistry and Lattice Dynamics

The intrinsic and extrinsic imperfections within the crystal lattice of CsVO3, along with its vibrational properties, are fundamental to its physical and chemical behavior.

Role of Point Defects and Extended Imperfections

The crystal lattice of cesium vanadium oxide is not perfect and contains various types of crystallographic defects that influence its properties. Point defects, which are zero-dimensional imperfections, are common and include vacancies, interstitials, and substitutions. scribd.comscribd.com In CsVO3, these can manifest as cesium or oxygen vacancies. The presence of stable vacancy-type structural defects has been suggested in related alkali vanadate systems, which can influence properties like luminescence intensity. researchgate.net Techniques such as 51V solid-state Nuclear Magnetic Resonance (NMR) are instrumental in revealing information about the local environment of vanadium atoms, including distortions and defects in the crystal structure. researchgate.net

Extended imperfections, such as dislocations and grain boundaries, are one- or two-dimensional defects that also play a significant role. These imperfections can affect the mechanical and electronic properties of the material. The characterization of both point and extended defects is crucial, as they can create localized electronic states within the band gap, impacting the material's optical and transport properties. saip.org.za

Phonon-Band Dispersion and Dynamic Stability Assessments

The dynamic stability of the CsVO3 crystal structure has been confirmed through theoretical studies. First-principles calculations are used to determine the phonon-band dispersion curves of the material. tandfonline.comresearchgate.net The absence of imaginary frequencies in the calculated phonon spectrum across the entire Brillouin zone indicates that the crystal lattice is dynamically stable in its ground state. tandfonline.comresearchgate.netscispace.com This stability is a prerequisite for the material's existence and practical use. The analysis of these phonon modes also provides insight into the nature of the interatomic bonding within the compound.

| Methodology | Key Finding | Implication | Source |

|---|---|---|---|

| First-Principles Calculations | The calculated phonon-band dispersion curve shows no imaginary frequencies. | The CsVO3 compound is dynamically stable in its ground-state. | tandfonline.comresearchgate.netscispace.com |

Microstrain Analysis in Doped CsVO3 Systems

The intentional introduction of dopants into the CsVO3 lattice is a common strategy to modify its properties. Doping, however, often induces microstrain in the host lattice. This strain arises from the size and charge difference between the dopant and the host ions they replace. For instance, doping CsVO3 with ions like Manganese (Mn) or Erbium (Er) creates localized stress fields. smctsm.org.mxsmctsm.org.mx The incorporation of manganese ions has been shown to be dependent on the excitation and emission spectra of the material. smctsm.org.mx Similarly, erbium-doped CsVO3 is studied for its potential in infrared applications. smctsm.org.mx This induced microstrain can alter bond lengths and angles, which in turn affects the electronic band structure and phonon modes, thereby influencing the material's luminescent and electronic properties.

| Dopant | Host Ion Substituted (Likely) | Anticipated Effect | Potential Application | Source |

|---|---|---|---|---|

| Manganese (Mn) | Vanadium (V) | Induces microstrain, alters photoluminescent spectra. | Modified phosphors | smctsm.org.mx |

| Erbium (Er³⁺) | Vanadium (V⁵⁺) | Creates lattice distortions, modifies structural and luminescent properties. | Infrared applications | smctsm.org.mx |

Microstructural Morphology and Textural Analysis

The morphology, size, and arrangement of crystalline grains and particles define the microstructure of CsVO3, which is largely determined by the synthesis method.

Particle Size Distribution and Crystalline Domain Coherence

The synthesis of CsVO3 can be controlled to produce materials with specific particle sizes, ranging from the nano- to the micro-scale. For example, a facile synthesis method has been reported to produce CsVO3 quantum dots (QDs) with sizes tunable from 2 to 10 nm by varying the reaction temperature. mdpi.com The nanocrystalline nature and coherence of these particles are confirmed by techniques like selected area electron diffraction (SAED), which shows ring patterns corresponding to specific lattice planes of the orthorhombic CsVO3 structure. mdpi.com In addition to quantum dots, other morphologies such as nanosheets that self-assemble into microflower-like particles have been observed. mdpi.com The particle size distribution and the coherence of the crystalline domains are critical, especially in nanostructured forms, as they govern quantum confinement effects and surface-to-volume ratio, which strongly influence optical and catalytic properties.

| Synthesis Parameter (Temperature) | Resulting Particle Size (QD) | Observed Morphology | Crystallographic Evidence (d-spacing from SAED) | Source |

|---|---|---|---|---|

| 140 °C - 190 °C | 2 nm - 10 nm | Quantum Dots (QDs) | 2.87 Å (002), 4.93 Å (110), 1.43 Å (332), 1.64 Å (330), 2.45 Å (220) | mdpi.com |

| 170 °C | N/A | Nanosheet-assembled microflowers |

Surface Reconstruction and Interface Characteristics

The surface of a CsVO3 crystal can have a different atomic arrangement than the bulk material, a phenomenon known as surface reconstruction. These surface characteristics are critical in applications where interfacial interactions are key. For instance, the catalytic activity of CsVO3 in the oxidation of soot relies on the specific nature of its surface and its interface with the carbon particles. acs.org

The creation of well-defined interfaces is also crucial. CsVO3 has been used to create flexible phosphor films on PET substrates, demonstrating its ability to form stable interfaces with polymers. ceramics.org In composite systems, such as when CsVO3 is dissolved in a molten carbonate phase within a porous ceria matrix for CO2 separation, the interface between the vanadate-containing melt and the solid oxide scaffold governs the transport properties of the entire system. norecs.com The presence of surface defects can also significantly influence the photoluminescence properties of materials, highlighting the interplay between defect chemistry and surface science. israps.org.in

Electronic Structure and Advanced Spectroscopic Investigations of Cesium Vanadium Oxide

Electronic Band Structure Characterization

The electronic band structure of a material dictates its conductivity and optical properties. For CsVO₃, studies have focused on determining the nature and magnitude of its bandgap and the specific atomic contributions to its electronic states.

First-principles calculations and experimental analyses have established that CsVO₃ is a direct bandgap semiconductor. tandfonline.comresearchgate.net In a direct bandgap material, the top of the valence band and the bottom of the conduction band occur at the same momentum value in reciprocal space, which facilitates efficient electron-hole recombination, a key factor for optoelectronic applications.

The reported value of the bandgap varies slightly depending on the investigatory method. First-principles calculations using the Tran-Blaha modified Becke-Johnson (TB-mBJ) potential determine a fundamental direct bandgap of 3.14 eV. tandfonline.comscispace.comresearchgate.net Other computational approaches, such as those using the PBEsol and PBE functionals, have calculated the bandgap to be 3.065 eV and 3.037 eV, respectively. researchgate.net Furthermore, analysis of the UV-vis absorption spectrum for CsVO₃ nanofibers has indicated a direct allowed electronic gap of 2.997 eV. researchgate.net Despite its relatively large bandgap, CsVO₃ is noted for its good optical properties and slow electron-hole recombination, which contribute to a high quantum efficiency. purdue.eduresearchgate.net

Studies on the effect of hydrostatic pressure reveal that the bandgap of CsVO₃ increases with increasing pressure. tandfonline.comscispace.comresearchgate.net This phenomenon is significant for understanding the material's stability and performance in high-pressure environments.

Table 1: Reported Bandgap Values for Cesium Vanadium Oxide (CsVO₃)

| Method | Bandgap Value (eV) | Reference |

|---|---|---|

| TB-mBJ Potential Calculation | 3.14 | tandfonline.comscispace.comresearchgate.net |

| PBEsol Calculation | 3.065 | researchgate.net |

| PBE Calculation | 3.037 | researchgate.net |

| UV-vis Absorption (Nanofiber) | 2.997 | researchgate.net |

The Projected Density of States (PDOS) provides insight into the specific atomic and orbital contributions to the electronic bands. purdue.edu For CsVO₃, the DOS is primarily dominated by the p-states of oxygen and the d-states of vanadium. purdue.edu

The upper part of the valence band is mainly formed by the O 2p orbitals, with some hybridization with V 3d states. purdue.edu The conduction band, conversely, is predominantly composed of the unoccupied V 3d orbitals. tandfonline.compurdue.edu The cesium (Cs) states contribute weakly and are located at different energy levels, not significantly impacting the region near the Fermi level. purdue.edu This orbital arrangement confirms that the electronic transitions responsible for the material's optical properties occur primarily within the VO₄ tetrahedral units.

Table 2: Summary of Orbital Contributions to the Electronic Bands of CsVO₃

| Band | Primary Contributing Orbitals | Secondary Contributing Orbitals |

|---|---|---|

| Valence Band | O 2p | V 3d (hybridized) |

| Conduction Band | V 3d | - |

Chemical Bonding and Charge Density Topology

The distribution of electrons and the nature of the interatomic forces define the chemical bonding within CsVO₃, which is a mix of covalent and ionic interactions.

Topological analysis of the charge density reveals the distinct nature of the chemical bonds within the CsVO₃ structure. tandfonline.comscispace.com The bond between vanadium (V) and oxygen (O) is characterized as being partially covalent. tandfonline.comscispace.com This covalency arises from the sharing of electrons between the V 3d and O 2p orbitals, a result of their hybridization as seen in the DOS analysis.

In contrast, the interaction between cesium (Cs) and oxygen (O) is found to be predominantly ionic. tandfonline.comscispace.com This is expected due to the large difference in electronegativity between the highly electropositive cesium and the electronegative oxygen. The cesium atom exists as a Cs⁺ cation, held within the structure by electrostatic forces.

The study of electron density distribution provides a visual and quantitative confirmation of the bonding characteristics. In CsVO₃, the electron density is significantly localized around the oxygen atoms and shared in the region between the vanadium and oxygen atoms, which is a hallmark of covalent interaction.

Advanced X-ray Spectroscopy

Advanced spectroscopic techniques are crucial for directly probing the electronic states and local chemical environment of elements within a compound. For vanadium oxides, including CsVO₃, several methods have been employed.

X-ray Photoelectron Spectroscopy (XPS) is used to analyze the surface composition and the electronic states of the constituent elements. acs.orgnih.gov Studies on cesium-doped vanadium oxides have utilized XPS to identify the characteristic binding energies of V 3d, O 1s, and Cs 3d core levels, confirming their oxidation states and chemical environment. acs.orgnih.gov

More advanced techniques like X-ray Absorption Spectroscopy (XAS) and Valence-to-Core (VTC) X-ray Emission Spectroscopy (XES) offer a deeper look into the electronic structure. rsc.orgacs.org XAS, particularly at the vanadium K-edge, probes the unoccupied V 3d states, providing information on the oxidation state and coordination geometry. acs.org VTC-XES, which analyzes the emission from valence electrons filling a core hole, is highly sensitive to the character of occupied valence orbitals and the nature of chemical bonding, including hybridization and delocalization effects. rsc.org These methods are invaluable for a detailed characterization of the compound's electronic structure, complementing theoretical calculations. rsc.org

X-ray Photoelectron Spectroscopy (XPS) for Elemental Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. rsc.org In the study of cesium vanadium oxide, XPS is instrumental in confirming the oxidation states of the constituent elements: cesium (Cs), vanadium (V), and oxygen (O).

For vanadium oxides, the binding energies of the V 2p core levels are particularly informative. The V 2p spectrum is characterized by two peaks, V 2p₃/₂ and V 2p₁/₂, due to spin-orbit coupling. The position of the V 2p₃/₂ peak is a strong indicator of the vanadium oxidation state. Studies on various vanadium oxides have established that the V 2p₃/₂ binding energy increases with an increasing oxidation state. researchgate.netxpsfitting.com In CsVO₃, vanadium is expected to be in the +5 oxidation state. This is consistent with findings for other V⁵⁺ compounds, where the V 2p₃/₂ peak is typically observed at binding energies around 516.7 eV to 517.2 eV. researchgate.netxpsfitting.com The presence of vanadium in multiple oxidation states (+3, +4, and +5) can be identified by the appearance of corresponding peaks at lower binding energies. researchgate.net For instance, V⁴⁺ states are associated with peaks around 515.4-515.8 eV. researchgate.netxpsfitting.com

The O 1s spectrum in metal oxides often shows multiple components. The main peak, typically around 530.0 eV, corresponds to oxygen in the oxide lattice (V-O bonds). nih.gov This peak is sometimes used for charge correction of the binding energy scale. xpsfitting.comnih.gov

The Cs 3d spectrum in CsVO₃ would be expected to show the characteristic doublet (Cs 3d₅/₂ and Cs 3d₃/₂) for Cs⁺ ions.

Table 1: Typical XPS Binding Energies for Elements in Vanadium Oxides

| Element & Core Level | Oxidation State | Typical Binding Energy (eV) |

|---|---|---|

| V 2p₃/₂ | V⁵⁺ | 516.7 - 517.2 researchgate.netxpsfitting.com |

| V 2p₃/₂ | V⁴⁺ | 515.4 - 515.8 researchgate.netxpsfitting.com |

| O 1s | O²⁻ (lattice) | ~530.0 nih.gov |

X-ray Absorption Near-Edge Structure (XANES) for Local Electronic Environment

X-ray Absorption Near-Edge Structure (XANES) spectroscopy provides detailed information about the local electronic environment, including the oxidation state and coordination geometry of the absorbing atom. wikipedia.orgnsf.gov For CsVO₃, V K-edge XANES is particularly insightful.

The spectra of vanadium compounds exhibit a distinct pre-edge peak whose position and intensity are sensitive to the local geometry and oxidation state. researchgate.net The energy difference between the pre-edge peak and the main absorption edge can be used as a measure of the oxidation state and coordination. wiley-vch.de For tetrahedral V⁵⁺ species, this energy difference is typically in the range of 12.4 to 13.5 eV. wiley-vch.de

The main edge position in V K-edge XANES spectra shifts to higher energies as the oxidation state of vanadium increases. researchgate.net Therefore, by comparing the XANES spectrum of CsVO₃ with those of vanadium oxide standards (e.g., V₂O₃, VO₂, V₂O₅), the V⁵⁺ oxidation state in CsVO₃ can be confirmed. researchgate.net The shape and features of the XANES region are also a "fingerprint" of the local coordination environment of the vanadium atoms, which in CsVO₃ is a [VO₄]³⁻ tetrahedron. researchgate.netscitepress.org

Extended X-ray Absorption Fine Structure (EXAFS) for Short-Range Order

Extended X-ray Absorption Fine Structure (EXAFS) is a powerful technique for determining the short-range local structure around a specific element, providing information on bond distances, coordination numbers, and the identity of neighboring atoms. wikipedia.orgmpg.de The EXAFS signal arises from the interference between the outgoing photoelectron wave and the waves backscattered from neighboring atoms. youtube.com

In CsVO₃, V K-edge EXAFS can be used to precisely measure the V-O bond lengths within the [VO₄]³⁻ tetrahedral units. Analysis of the EXAFS data involves Fourier transforming the signal from momentum space (k-space) to real space (R-space), which results in peaks corresponding to different coordination shells around the central vanadium atom. arxiv.org By fitting the experimental data with theoretical models, quantitative structural parameters can be extracted. arxiv.org

For vanadates, EXAFS analysis can reveal the V-O bond distances and the coordination number of vanadium. wiley-vch.de In structures containing the [VO₄]³⁻ tetrahedron, one would expect to find characteristic V-O bond lengths. For instance, in some vanadate (B1173111) structures, V-O bond lengths can range from approximately 1.69 Å to 1.95 Å. researchgate.netlehigh.edu EXAFS analysis can also provide information about the disorder in the V-O bonds. nsf.gov

Table 2: Illustrative EXAFS Parameters for V-O Bonds

| Bond | Coordination Number (N) | Bond Distance (R, Å) |

|---|---|---|

| V-O | ~4 | 1.69 - 1.95 researchgate.netlehigh.edu |

Vibrational and Luminescence Spectroscopy

Raman and Fourier-Transform Infrared (FTIR) Spectroscopic Signatures

Vibrational spectroscopy, including Raman and Fourier-Transform Infrared (FTIR) spectroscopy, probes the vibrational modes of a material, which are sensitive to its crystal structure, symmetry, and bonding. upatras.grcore.ac.uk In CsVO₃, these techniques are used to characterize the vibrations of the [VO₄]³⁻ tetrahedral units.

Raman spectroscopy is particularly useful for identifying different vanadium oxide phases. d-nb.info The Raman spectra of materials containing the [VO₄]³⁻ group are characterized by several distinct peaks corresponding to the symmetric and asymmetric stretching and bending modes of the V-O bonds. researchgate.net The positions of these peaks can provide information about the V-O bond lengths and the degree of polymerization of the VO₄ tetrahedra. lehigh.edu For instance, the high-frequency Raman bands are typically assigned to the stretching modes of the shorter V-O bonds. researchgate.net

Photoluminescence Excitation and Emission Mechanisms

CsVO₃ is a self-activated luminescent material, meaning its luminescence originates from the intrinsic [VO₄]³⁻ groups without the need for an external activator ion. scitepress.orgresearchgate.net This property makes it a promising candidate for phosphor applications in white LEDs. iaea.orgtandfonline.com

The photoluminescence (PL) of CsVO₃ is characterized by a broad excitation band in the near-ultraviolet region and a broad emission band spanning a large portion of the visible spectrum. iaea.orgtandfonline.com The excitation spectrum typically shows an absorption band in the range of 310–390 nm, with a peak around 368 nm. iaea.orgresearchgate.net Upon excitation in this range, CsVO₃ exhibits a broad emission band from approximately 400 nm to 700 nm, peaking around 492-526 nm, which results in yellow-green to white light emission. iaea.orgtandfonline.comnih.gov

The luminescence mechanism is attributed to a charge transfer transition within the [VO₄]³⁻ tetrahedron, specifically from the 2p orbitals of the oxygen ligands to the empty 3d orbitals of the central V⁵⁺ ion. nih.gov The excited states, often denoted as ³T₁ and ³T₂, relax to the ¹A₁ ground state, resulting in the observed broad emission. researchgate.netsmctsm.org.mx The exact emission wavelength can be tuned by controlling the particle size, with a red-shift observed for increasing quantum dot (QD) size, indicating quantum confinement effects. nih.gov

Table 3: Photoluminescence Properties of CsVO₃

| Property | Wavelength/Energy Range | Reference |

|---|---|---|

| Excitation Peak | ~368 nm | iaea.orgresearchgate.net |

| Excitation Range | 310 - 390 nm | iaea.orgresearchgate.net |

| Emission Peak | 492 - 526 nm | iaea.orgtandfonline.comnih.gov |

| Emission Range | 400 - 700 nm | iaea.orgtandfonline.comresearchgate.net |

Vibronic Coupling and Electron-Phonon Interaction Dynamics

The broad nature of the emission band in CsVO₃ suggests a strong interaction between the electronic transitions and the vibrational modes of the lattice, a phenomenon known as vibronic coupling or electron-phonon coupling. researchgate.neturfu.ruurfu.ru This interaction is crucial in understanding the luminescence dynamics.

In CsVO₃, the peculiarities of the luminescence, including the appearance of a vibronic structure in the emission spectra at low temperatures, are explained by the strong electron-phonon coupling of the excited electronic states with the vibrational modes of the [VO₄]³⁻ center. researchgate.net This coupling means that electronic transitions are accompanied by the simultaneous excitation of phonons (lattice vibrations), which leads to the broadening of the spectral bands. illinois.eduresearchgate.net The study of these interactions is essential for a complete understanding of the energy transfer and relaxation processes that govern the luminescence efficiency of CsVO₃. researchgate.net The analysis of temperature-dependent photoluminescence can provide insights into the strength of the electron-phonon coupling. researchgate.net In some vanadium-based materials, electron-phonon interactions are known to play a significant role in their physical properties. illinois.edud-nb.info

Luminescence Quantum Efficiency and Energy Transfer Pathways

The efficacy of Cesium Vanadium Oxide (CsVO₃) as a luminescent material is fundamentally determined by its luminescence quantum efficiency (QE) and the intricate energy transfer pathways that govern the emission process. CsVO₃ is a self-activated phosphor, meaning its luminescence originates from the intrinsic electronic structure of the material itself, specifically the vanadate ([VO₄]³⁻) groups, without the need for extrinsic activator ions. researchgate.netvhnsnc.edu.in

Luminescence Quantum Efficiency

CsVO₃ exhibits a remarkably high luminescence quantum efficiency, making it a material of significant interest for applications in solid-state lighting and displays. researchgate.net Various studies have reported high QE values, often outperforming other alkali vanadates like potassium vanadate (KVO₃) and rubidium vanadate (RbVO₃). Research has documented an internal quantum efficiency (η) for CsVO₃ nanofibers at 85%, highlighting its potential for efficient lighting applications. researchgate.netresearchgate.net Other findings report a quantum yield of 87%, which is considerably higher than that of related compounds such as Ca₅Zn₄(VO₄)₆ (15.9%) and Ca₅Mg₄(VO₄)₆ (41.6%). optica.org The maximum internal quantum efficiency has been reported to be as high as 95.8%. Doping can influence the QE; for instance, doping with Europium (Eu³⁺) has been shown to increase the quantum yield from a base of 15% to 35% through efficient energy transfer.

Interactive Table 1: Reported Luminescence Quantum Efficiency in CsVO₃ and Related Vanadates

| Compound | Quantum Efficiency (QE) | Synthesis / Form | Excitation Wavelength (nm) | Reference |

|---|---|---|---|---|

| CsVO₃ | 87% | Not Specified | Not Specified | optica.org |

| CsVO₃ | 85% | Nanofibers | Not Specified | researchgate.netresearchgate.net |

| CsVO₃ | 95.8% (Internal) | Not Specified | Not Specified | |

| CsVO₃:Eu³⁺ (2 mol%) | 35% | Doped | Not Specified | |

| Cs₃VO₄ | 90% | Sol-gel | 375 | scitepress.org |

| KVO₃ | 4% | Not Specified | Not Specified | researchgate.net |

| Zn₃V₂O₈ | >50% | Not Specified | Not Specified | |

Energy Transfer Pathways

The luminescence in CsVO₃ is governed by specific energy transfer processes centered within the [VO₄]³⁻ tetrahedral units. scitepress.org The primary mechanism is a ligand-to-metal charge transfer (CT) transition. optica.orgresearchgate.net This process involves the excitation of an electron from a filled 2p orbital of an oxygen ligand (O²⁻) to an empty 3d orbital of the central vanadium ion (V⁵⁺). optica.org

Following excitation into the ¹T₂ and ¹T₁ high-energy states, the system relaxes to lower excited triplet states, ³T₂ and ³T₁. researchgate.netresearchgate.net The characteristic broad, visible luminescence of CsVO₃ arises from the subsequent spin-forbidden triplet-singlet transitions from these ³T₁ and ³T₂ excited states back to the ¹A₁ ground state. researchgate.netresearchgate.net The broad nature of the emission spectrum, which can range from 400 to 700 nm, is a hallmark of this self-activated luminescence. researchgate.netresearchgate.netjst.go.jp

Advanced spectroscopic investigations, such as time-resolved photoluminescence spectroscopy, provide deeper insight into these pathways. Luminescence decay studies on CsVO₃ have identified multiple decay components, suggesting complex relaxation dynamics. researchgate.net A fast decay component with a lifetime (τ) of approximately 1 to 5 µs and a much slower component of about 120 µs have been recorded. researchgate.net Another study measured a lifetime of around 1.2 µs, attributing it to the involvement of the triplet-state, which is consistent with a spin-forbidden transition. These complex decay processes are influenced by a strong electron-phonon coupling between the excited electronic states and the vibrational modes within the [VO₄]³⁻ center. researchgate.net

The structural arrangement of the vanadate tetrahedra also plays a crucial role. In CsVO₃, the [VO₄]³⁻ units are arranged in two-dimensional sheets, which contributes to a broadening of the emission spectra. scitepress.org This contrasts with materials like Zn₃V₂O₈, where isolated [VO₄]³⁻ clusters lead to efficient but distinctly different photoluminescence characteristics. scitepress.org

Furthermore, energy transfer can occur from the vanadate host to a dopant ion. In Eu³⁺-doped CsVO₃, energy absorbed by the [VO₄]³⁻ groups is non-radiatively transferred to the Eu³⁺ ions, resulting in the characteristic sharp red emission lines of the rare-earth ion, supplementing the host's broad emission.

Interactive Table 2: Luminescence Decay Characteristics of CsVO₃

| Decay Characteristic | Measured Lifetime (τ) | Measurement Conditions | Interpretation | Reference |

|---|---|---|---|---|

| Triplet-State Decay | ~1.2 µs | Not Specified | Suggests involvement of triplet-state in the emission process. | |

| Fast Decay Component | 1 - 5 µs | Pulse laser excitation | Part of a complex relaxation process from the [VO₄]³⁻ group. | researchgate.net |

| Slow Decay Component | ~120 µs | Pulse laser excitation | Part of a complex relaxation process from the [VO₄]³⁻ group. | researchgate.net |

Theoretical and Computational Modeling of Cesium Vanadium Oxide Systems

First-Principles Calculation Frameworks

First-principles calculations, which are based on the principles of quantum mechanics, serve as a powerful tool for investigating the material properties of CsVO₃ without relying on empirical parameters. These methods allow for the accurate prediction of the ground-state properties and the electronic behavior of the material.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely employed computational method to simulate the electronic structure of materials like CsVO₃. By solving the Kohn-Sham equations, DFT can determine the ground-state energy, electron density, and subsequently, a range of physical and chemical properties. In the study of CsVO₃, DFT calculations have been utilized to optimize the crystal structure, determining the equilibrium lattice parameters. These calculations have also been instrumental in confirming the dynamic stability of the CsVO₃ compound in its ground state by analyzing the phonon-band dispersion curve, which shows no imaginary frequencies.

Analysis of the charge density and density of states (DOS) diagrams derived from DFT calculations reveals the nature of the chemical bonding within CsVO₃. It has been shown that the V-O bonds exhibit a partially covalent character, while the Cs-O bonds are predominantly ionic.

Exchange-Correlation Functional Selection (e.g., TB-mBJ, LDA, GGA-PBE)

The accuracy of DFT calculations is heavily dependent on the choice of the exchange-correlation (XC) functional, which approximates the complex many-body effects of electron exchange and correlation. For CsVO₃, various XC functionals have been employed to refine the prediction of its electronic and optical properties.

The Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA) , particularly the Perdew-Burke-Ernzerhof (PBE) formulation, are common choices for structural optimization. researchgate.net Calculations have shown that both LDA and GGA-PBE can provide equilibrium structural parameters that are in excellent agreement with experimental data. researchgate.net

To obtain a more accurate description of the electronic bandgap, the Tran-Blaha modified Becke-Johnson (TB-mBJ) potential is often used. tandfonline.com Analysis of the energy band dispersion calculated with the TB-mBJ potential has revealed that CsVO₃ is a direct bandgap semiconductor. tandfonline.com The calculated bandgap using TB-mBJ is found to be 3.14 eV. tandfonline.com In contrast, calculations using GGA-PBE and GGA-PBEsol have yielded slightly lower bandgap values of 3.037 eV and 3.065 eV, respectively.

| Exchange-Correlation Functional | Calculated Property | Value | Reference |

|---|---|---|---|

| TB-mBJ | Bandgap | 3.14 eV | tandfonline.com |

| GGA-PBE | Bandgap | 3.037 eV | |

| GGA-PBEsol | Bandgap | 3.065 eV |

Prediction of Electronic and Optical Functionalities

Computational modeling is crucial for predicting the electronic and optical behavior of CsVO₃, providing a theoretical basis for its potential use in optoelectronic devices.

Simulation of Frequency-Dependent Dielectric Functions

The optical properties of a material are fundamentally described by its frequency-dependent dielectric function, ε(ω) = ε₁(ω) + iε₂(ω). The imaginary part, ε₂(ω), is related to the absorption of photons, while the real part, ε₁(ω), is associated with the polarization and refractive index. For CsVO₃, the complex dielectric function has been calculated to understand its response to electromagnetic radiation. These simulations are essential for deducing various macroscopic optical properties.

Theoretical Derivation of Macroscopic Optical Coefficients

From the calculated real and imaginary parts of the complex dielectric function, several important frequency-dependent linear macroscopic optical coefficients can be derived. tandfonline.com These coefficients, including the absorption coefficient, refractive index, extinction coefficient, reflectivity, and optical conductivity, provide a comprehensive picture of how CsVO₃ interacts with light. tandfonline.com The theoretical derivation of these properties allows for the prediction of its performance in applications such as phosphors for white LEDs. researchgate.net For instance, the emission spectrum of CsVO₃ phosphors has been shown to range from 400 to 700 nm under ultraviolet excitation. researchgate.net

Thermodynamic and Transport Property Simulations

Simulations of thermodynamic and transport properties are vital for understanding the behavior of CsVO₃ under different temperature and pressure conditions, which is critical for material stability and performance in various environments.

The quasi-harmonic Debye model has been employed to explore the pressure and temperature dependencies of thermal parameters. tandfonline.com This model allows for the calculation of key thermodynamic properties such as the isochore and isobar heat capacities (Cv and Cp), the volume thermal expansion coefficient, and the Debye temperature. tandfonline.com

For transport properties, the semi-classic Boltzmann transport theory is utilized. tandfonline.com This framework enables the investigation of pressure and temperature dependencies of thermoelectric properties, which are crucial for applications in energy conversion. tandfonline.com

The table below presents calculated thermodynamic and transport properties for CsVO₃ at various temperatures and pressures.

| Property | Conditions | Calculated Value | Reference |

|---|---|---|---|

| Isochore Heat Capacity (Cv) | Varying Temperature (0-1000 K) at 0 GPa | Increases with temperature | tandfonline.com |

| Isobar Heat Capacity (Cp) | Varying Temperature (0-1000 K) at 0 GPa | Increases with temperature | tandfonline.com |

| Volume Thermal Expansion Coefficient (α) | Varying Temperature (0-1000 K) at 0 GPa | Increases with temperature | tandfonline.com |

| Debye Temperature (ΘD) | Varying Pressure (0-12 GPa) | Increases with pressure | tandfonline.com |

| Lattice Thermal Conductivity (κL) | Varying Temperature (300-1200 K) at 0 GPa | Decreases with temperature | tandfonline.com |

| Seebeck Coefficient (S) | Varying Temperature (300-1200 K) at 0 GPa | Complex temperature dependence | tandfonline.com |

| Electrical Conductivity (σ/τ) | Varying Temperature (300-1200 K) at 0 GPa | Increases with temperature | tandfonline.com |

| Power Factor (S²σ/τ) | Varying Temperature (300-1200 K) at 0 GPa | Complex temperature dependence | tandfonline.com |

Advanced Simulation Techniques for Material Behavior

To understand the time-dependent behavior and atomic-scale dynamics of CsVO3, researchers employ advanced simulation techniques like Molecular Dynamics (MD) and Kinetic Monte Carlo (kMC).

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting atoms, MD can provide a detailed view of dynamic processes. researchgate.net For CsVO3, MD is used to investigate structural stability at different temperatures, ion diffusion mechanisms (e.g., the mobility of Cs+ ions within the lattice), and the response of the material to external stress. researchgate.netnih.gov These simulations often utilize reactive force fields (like ReaxFF) that can model the formation and breaking of chemical bonds, allowing for the study of chemical stability and surface reactions. researchgate.netresearchgate.net

Kinetic Monte Carlo (kMC) is a probabilistic method used to simulate the evolution of a system over longer timescales than are typically accessible with MD. chemrxiv.orgresearchgate.net Instead of tracking the continuous motion of every atom, kMC models the rates of specific, discrete events, such as atomic diffusion, adsorption, or desorption. researchgate.netaps.org In the context of CsVO3, kMC simulations could be used to model phenomena like crystal growth, the long-term evolution of surface morphology, or the kinetics of phase transformations. aps.org This technique is particularly powerful for understanding processes where rare events play a crucial role. chemrxiv.org

Complex phenomena in materials like CsVO3 often involve interconnected processes that occur across a wide range of length and time scales, from the atomic to the macroscopic. Multi-scale modeling is an approach that bridges these scales by integrating different computational methods, each suited for a particular level of detail. mdpi.comkit.edu

A multi-scale modeling framework for CsVO3 could, for example, link quantum mechanical calculations with continuum models to predict device performance. The process might start with DFT calculations (atomic scale) to determine fundamental electronic and structural properties. mdpi.com This data can then be used to parameterize higher-level models. For instance, MD or kMC simulations (nanoscale) could use DFT-derived parameters to study ion transport or grain boundary evolution. mdpi.com Finally, the results from these nanoscale simulations can be fed into finite element or continuum models (microscale to macroscale) to simulate the behavior of a complete device, such as a battery electrode or a sensor, under operating conditions. kit.eduresearchgate.net

This hierarchical approach allows for the creation of predictive models that are both computationally efficient and grounded in the fundamental physics of the material, enabling the design and optimization of CsVO3 for specific technological applications. mdpi.comrsc.org

Functional Performance and Mechanistic Investigations in Advanced Applications

Electrochemical Energy Storage and Conversion

The unique crystal structure and the ability of vanadium to exist in multiple oxidation states (V²⁺ to V⁵⁺) make vanadium-based oxides promising materials for electrochemical applications, particularly as electrodes in rechargeable batteries rsc.orgmdpi.com.

The fundamental mechanism for energy storage in many battery cathodes is the reversible intercalation and deintercalation of ions (e.g., Li⁺, Na⁺) into the host material's crystal lattice nih.govresearchgate.net. This process involves the insertion of guest ions into the interstitial spaces of the host electrode, accompanied by the transfer of electrons to or from the host to maintain charge neutrality.

Vanadium oxides, including structures similar to CsVO₃, often possess a layered or tunneled framework that provides pathways for ion diffusion mdpi.com. During the discharge of a battery, ions from the electrolyte intercalate into the vanadium oxide cathode, and the vanadium ions are reduced to a lower oxidation state (e.g., V⁵⁺ → V⁴⁺). During charging, an external voltage extracts the ions from the lattice (deintercalation) and oxidizes the vanadium back to its higher valence state rsc.org. The voltage profile of the battery is determined by the difference in the chemical potentials of the ions within the two electrodes nih.gov.

The efficiency and cyclability of such an electrode depend on the structural stability of the host material during repeated ion insertion and removal. The presence of large cations like cesium within the vanadate (B1173111) structure can act as pillars, potentially stabilizing the framework and preventing collapse during cycling. While specific studies on CsVO₃ for ion intercalation are part of an expanding research area, the rich redox chemistry of vanadium makes it a strong candidate for future development as a stable cathode material for next-generation sodium-ion or multivalent-ion batteries rsc.orgmining.com.

Pseudocapacitive Behavior and Electrical Double-Layer Charging Dynamics

In addition to the EDLC, CsVO₃ exhibits pseudocapacitive behavior, which arises from faradaic reactions occurring at or near the surface of the electrode material. Vanadium oxides are known for their pseudocapacitive properties due to the multiple oxidation states of vanadium (+2, +3, +4, +5), which facilitate fast and reversible redox reactions. acs.org These surface redox reactions contribute significantly to the charge storage capacity, often exceeding that of EDLC alone. researchgate.net The layered structure of vanadium oxides can provide a large surface area for these reactions to occur. confex.com

Role as Hole Extraction Layers in Perovskite Solar Cells: Charge Transport Mechanisms

Cesium-doped vanadium oxide (VOₓ:Cs) has been investigated as a potential hole extraction layer (HEL) in perovskite solar cells (PSCs). acs.orgnih.govbohrium.comacs.org The hole extraction layer plays a critical role in efficiently transporting positive charge carriers (holes) from the light-absorbing perovskite layer to the anode while blocking electrons, thereby minimizing charge recombination. nih.govacs.org

Studies have shown that doping vanadium oxide with cesium can significantly enhance its electrical conductivity. nih.govbohrium.com This improvement in conductivity is crucial for achieving high fill factors and short-circuit currents in PSCs, leading to higher power conversion efficiencies. nih.gov For instance, a more than 30% enhancement in power conversion efficiency has been reported for PSCs using Cs-doped VOₓ as the HEL compared to those with pristine VOₓ. nih.gov

The charge transport mechanism in these devices is facilitated by the favorable energy level alignment between the perovskite, the Cs-doped VOₓ HEL, and the anode. The enhanced electrical conductivity of the VOₓ:Cs layer improves the charge collection efficiency. nih.govbohrium.com Furthermore, the surface morphology of the HEL can influence the interfacial adhesion with the perovskite layer. An enlarged surface roughness in some Cs-doped VOₓ films can lead to better interfacial contact, which is beneficial for efficient hole extraction. acs.org Transient photocurrent measurements have indicated that Cs-doped VOₓ HELs can effectively suppress charge recombination processes and enhance hole extraction efficiency in PSCs. acs.org

Below is a data table summarizing the device performance of perovskite solar cells with different hole extraction layers, demonstrating the effect of cesium doping.

| Hole Extraction Layer | VOC (V) | JSC (mA cm-2) | Fill Factor (%) | Power Conversion Efficiency (%) |

| VOₓ | 0.95 | 16.83 | 70.17 | 11.15 |

| VOₓ:0.1Cs | 0.93 | 20.14 | 74.91 | 13.91 |

| VOₓ:0.3Cs | 0.92 | 20.67 | 76.46 | 14.48 |

| VOₓ:0.5Cs | 0.92 | 19.69 | 65.10 | 11.77 |

This data is adapted from a study on Cesium-Doped Vanadium Oxide as the Hole Extraction Layer for Efficient Perovskite Solar Cells. acs.org

Investigation of Dissolution Phenomena and Structural Stability in Aqueous Zinc-Ion Battery Cathodes

A significant challenge for vanadium-based cathodes in aqueous zinc-ion batteries (ZIBs) is their structural instability and dissolution in the aqueous electrolyte. jmst.orgresearchgate.net This dissolution leads to capacity fading and poor long-term cycling performance. jmst.org The intercalation of ions and water molecules can cause stress and strain on the crystal lattice, leading to structural collapse over repeated charge-discharge cycles.

To address these issues, strategies such as intercalating stabilizing ions into the vanadium oxide structure have been explored. The intercalation of cesium ions (Cs⁺) into hydrated vanadium pentoxide has been shown to reinforce the layered structure. researchgate.net The formation of strong Cs-O bonds enhances the interaction between the layers, which helps to prevent structural collapse. researchgate.net This improved structural integrity leads to enhanced specific capacity and excellent long-term cycle stability. researchgate.net

Another approach to mitigate vanadium dissolution is through "guest engineering," which aims to regulate the interlayer binding energy between the vanadium oxide layers. rsc.org By increasing this binding energy, the dissolution of vanadium can be thermodynamically suppressed. rsc.org Creating a cathode-electrolyte interphase (CEI) that can repel water and block the outward diffusion of dissolved vanadium cations is another effective strategy. nih.gov

The table below presents a comparison of the electrochemical performance of a pristine vanadium oxide cathode and a cesium-intercalated vanadium oxide cathode in an aqueous zinc-ion battery.

| Cathode Material | Specific Capacity (at 0.1 A g-1) | Capacity Retention (after 10,000 cycles at 20 A g-1) |

| V₂O₅·nH₂O | Lower | Poor |

| Cs-intercalated V₂O₅·nH₂O | 404.9 mAh g-1 | 89% |

This data highlights the enhanced performance of the cesium-intercalated material. researchgate.net

Operando Spectroscopic and Diffraction Studies of Electrochemical Processes

Operando spectroscopic and diffraction techniques are powerful tools for investigating the dynamic changes that occur in electrode materials during electrochemical processes. berkeley.edunih.govtechnologynetworks.comumn.edu These methods allow for real-time monitoring of the structural and electronic evolution of the material as it is being charged and discharged.

Operando X-ray diffraction (XRD) can track changes in the crystal structure, such as lattice parameter variations, phase transitions, and the formation of new crystalline phases. berkeley.eduumn.eduyoutube.comnih.gov For a CsVO₃ cathode in a zinc-ion battery, operando XRD could reveal the mechanism of Zn²⁺ intercalation and deintercalation, including any associated structural changes. berkeley.eduumn.edu The high sensitivity of XRD to changes in atomic positions makes it ideal for studying the subtle structural evolution that can impact battery performance and stability. berkeley.edu

Operando X-ray absorption spectroscopy (XAS) provides information about the local atomic and electronic structure of the active material. nih.govuu.nlnih.govcnr.it By tuning the X-ray energy to the absorption edge of a specific element (e.g., vanadium), XAS can probe changes in the oxidation state and coordination environment of that element during the electrochemical reaction. nih.govuu.nl For CsVO₃, operando XAS could be used to monitor the redox state of the vanadium ions, providing direct insight into the charge compensation mechanism. uu.nlnih.gov

The combination of these operando techniques can provide a comprehensive understanding of the structure-property relationships that govern the electrochemical performance of CsVO₃ in applications such as batteries and supercapacitors.

Catalysis and Surface Reactivity

Active Site Identification and Mechanistic Pathways in Heterogeneous Catalysis

In heterogeneous catalysis involving supported vanadium oxide catalysts, the nature of the active sites and the reaction mechanisms are critical for determining the catalyst's performance. The catalytic activity is often attributed to dispersed surface vanadium species. cas.cn The addition of promoters, such as cesium, can significantly influence the structure and reactivity of these active sites. researchgate.net

For reactions like the oxidation of sulfur dioxide, the promotion of a vanadium catalyst with cesium has been shown to cause a thorough structural transformation of the material, leading to a dramatic improvement in its reactivity. researchgate.net Characterization techniques have revealed the formation of new crystalline phases, such as V₂O₅-Cs₂S₂O₇ pyrosulfate, in cesium-promoted catalysts. iaea.org These phases are believed to play an important role in the redox reaction at low temperatures by increasing the available oxygen for the reaction. iaea.org